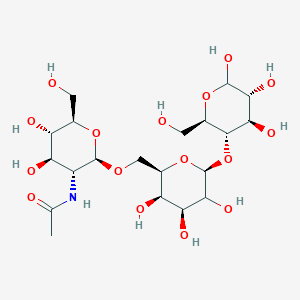
6'-N-Acetylglucosaminyllactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-N-Acetylglucosaminyllactose is a complex oligosaccharide found in various biological sources, including human and animal milk. It is composed of glucose, galactose, and N-acetylglucosamine units, forming a unique structure that plays a significant role in various biological processes. This compound is particularly noted for its presence in human milk, where it contributes to the development of the infant gut microbiota and immune system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-N-Acetylglucosaminyllactose typically involves enzymatic methods due to the complexity of its structure. One common approach is the use of β-N-acetylglucosaminidase enzymes, which catalyze the transfer of N-acetylglucosamine to lactose. This reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 6’-N-Acetylglucosaminyllactose can be achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the necessary enzymes, facilitating the large-scale synthesis of the compound. The product is then purified using techniques such as chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6’-N-Acetylglucosaminyllactose undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. Hydrolysis reactions break down the compound into its monosaccharide components, while glycosylation reactions involve the addition of sugar moieties to the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include acids and bases for hydrolysis, and glycosyltransferases for glycosylation. The reactions are typically carried out under mild conditions to preserve the integrity of the oligosaccharide structure .
Major Products: The major products formed from these reactions include glucose, galactose, and N-acetylglucosamine. These monosaccharides can be further utilized in various biochemical pathways or as building blocks for other complex carbohydrates .
Scientific Research Applications
6’-N-Acetylglucosaminyllactose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model substrate to study enzymatic reactions involving glycosidic bonds. It also serves as a precursor for the synthesis of other complex carbohydrates .
Biology: In biological research, 6’-N-Acetylglucosaminyllactose is studied for its role in cell signaling and recognition processes. It is also used to investigate the interactions between oligosaccharides and proteins, such as lectins .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in modulating the immune system and promoting gut health. It is also being investigated as a potential prebiotic, supporting the growth of beneficial gut bacteria .
Industry: In the industrial sector, 6’-N-Acetylglucosaminyllactose is used in the production of functional foods and nutraceuticals. Its prebiotic properties make it a valuable ingredient in infant formulas and dietary supplements .
Mechanism of Action
The mechanism of action of 6’-N-Acetylglucosaminyllactose involves its interaction with specific receptors and enzymes in the body. It binds to lectins and other carbohydrate-binding proteins, influencing various cellular processes such as cell adhesion, signaling, and immune responses . Additionally, its prebiotic effects are mediated through the selective stimulation of beneficial gut bacteria, which in turn produce short-chain fatty acids and other metabolites that support gut health .
Comparison with Similar Compounds
- 2’-Fucosyllactose
- Lacto-N-tetraose
- Lacto-N-neotetraose
- 3’-Sialyllactose
- 6’-Sialyllactose
Each of these compounds has distinct biological roles and applications, highlighting the diversity and complexity of oligosaccharides in biological systems .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPSCNNYKSPHN-AXIOKSCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)


![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)
![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)



![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)
